Product packaging for 5-Oxo-L-prolyl-L-serylglycine(Cat. No.:CAS No. 50816-30-3)

5-Oxo-L-prolyl-L-serylglycine

Cat. No.: B12902076
CAS No.: 50816-30-3
M. Wt: 273.24 g/mol
InChI Key: MNXSLJHGHGAOJQ-WDSKDSINSA-N
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Description

Overview of Small Peptide Discovery and Significance in Biological Regulation

The discovery of small peptides, typically defined as peptides with fewer than 100 amino acids, has revolutionized our understanding of intercellular communication. wikipedia.org These molecules are not merely the building blocks of larger proteins but are themselves potent effectors in a multitude of biological pathways. wikipedia.org Their roles are diverse, ranging from hormonal regulation and neurotransmission to antimicrobial defense and growth modulation. wikipedia.orgnih.gov

Historically, the identification of small peptides was a challenging endeavor due to their low abundance and the technical limitations of detection methods. However, advancements in mass spectrometry, genomics, and bioinformatics have unveiled a vast and ever-expanding peptidome. wikipedia.org This has led to the characterization of numerous small peptides with critical functions in both health and disease, underscoring their potential as therapeutic targets and diagnostic markers. nih.gov

Current Status of Research on Pyroglutamyl-Containing Peptides

A significant subset of small peptides features a pyroglutamyl (pGlu) residue at their N-terminus. This modification, the intramolecular cyclization of an N-terminal glutamine or glutamic acid residue, is not a trivial alteration. nih.gov The formation of the pGlu residue can occur spontaneously or be catalyzed by specific enzymes known as glutaminyl cyclases. nih.gov

The presence of the pyroglutamyl moiety has profound implications for the peptide's biological activity and stability. The cyclic structure of the pGlu residue renders the peptide resistant to degradation by aminopeptidases, thereby extending its half-life in biological systems. wikipedia.org This enhanced stability is a crucial attribute for signaling molecules that need to traverse biological fluids to reach their target receptors.

Research has illuminated the diverse roles of pyroglutamyl-containing peptides in various physiological contexts. For instance, Thyrotropin-releasing hormone (TRH), with the structure pGlu-His-Pro-NH2, is a well-known hypothalamic hormone that stimulates the release of thyroid-stimulating hormone and prolactin from the anterior pituitary. Another example is gonadotropin-releasing hormone (GnRH), a decapeptide with an N-terminal pyroglutamyl residue that is a key regulator of the reproductive axis. wikipedia.org Furthermore, some pGlu-peptides have been reported to possess hepatoprotective, antidepressant, and anti-inflammatory properties. nih.gov

Rationale and Academic Importance of Investigating 5-Oxo-L-prolyl-L-serylglycine

While specific research on the biological role of this compound is not yet prevalent in publicly accessible literature, its chemical structure as a pyroglutamyl-containing tripeptide provides a strong rationale for its investigation. The presence of the 5-oxoproline (pyroglutamic acid) at the N-terminus suggests that, like other pGlu-peptides, it likely possesses enhanced stability against enzymatic degradation.

The academic importance of studying this tripeptide lies in the potential for discovering a novel signaling molecule. The specific sequence of serine and glycine (B1666218) following the pyroglutamyl residue would confer unique chemical properties and receptor-binding specificities. The serine residue, with its hydroxyl group, could be a site for post-translational modifications such as phosphorylation, which could modulate the peptide's activity. The glycine residue provides conformational flexibility, which could be important for its interaction with a target receptor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3O6 B12902076 5-Oxo-L-prolyl-L-serylglycine CAS No. 50816-30-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50816-30-3

Molecular Formula

C10H15N3O6

Molecular Weight

273.24 g/mol

IUPAC Name

2-[[(2S)-3-hydroxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C10H15N3O6/c14-4-6(9(18)11-3-8(16)17)13-10(19)5-1-2-7(15)12-5/h5-6,14H,1-4H2,(H,11,18)(H,12,15)(H,13,19)(H,16,17)/t5-,6-/m0/s1

InChI Key

MNXSLJHGHGAOJQ-WDSKDSINSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)O

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CO)C(=O)NCC(=O)O

Origin of Product

United States

Biosynthesis and Enzymatic Degradation of 5 Oxo L Prolyl L Serylglycine

Catabolism and Enzymatic Hydrolysis Mechanisms

The breakdown of 5-Oxo-L-prolyl-L-serylglycine would involve the sequential cleavage of its peptide bonds. The primary focus of degradation is often the unique N-terminal pyroglutamate (B8496135) ring, which requires a specialized enzyme for its hydrolysis.

The cleavage of the 5-oxo-L-proline (pGlu) ring is a critical step, as this residue blocks the action of many standard aminopeptidases. The enzyme responsible for this is 5-oxo-L-prolinase (OPLA), also known as pyroglutamate hydrolase. nih.govontosight.ai This enzyme is a key component of the γ-glutamyl cycle, a pathway involved in glutathione (B108866) metabolism and amino acid transport. ontosight.ainih.gov The enzyme catalyzes the conversion of 5-oxo-L-proline to L-glutamate. ontosight.ainih.gov This reaction is energetically unfavorable and is driven by the coupled hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi). nih.govnih.gov

The proposed mechanism involves the formation of an enzyme-bound phosphorylated intermediate. iaea.orgsemanticscholar.org Evidence suggests that the enzyme first catalyzes the phosphorylation of the 5-oxoproline substrate, creating a highly reactive intermediate. This intermediate is then hydrolyzed, leading to the opening of the lactam ring to form L-glutamate. iaea.org Studies using substrate analogs have shown that the enzyme can exhibit ATPase activity without cleaving the analog ring, a phenomenon known as "uncoupling," which supports the idea that ATP binding and hydrolysis can be separated from the ring-opening step. semanticscholar.orgnih.gov

Research has revealed that 5-oxo-L-prolinase is not always a single polypeptide but can be a multi-protein complex. In the bacterium Pseudomonas putida, the enzyme system was resolved into two distinct protein components, A and B. nih.gov

Component A: This protein exhibits 5-oxo-L-proline-dependent ATPase activity. It can bind both ATP and 5-oxoproline and hydrolyze ATP, but it cannot open the 5-oxoproline ring on its own. nih.gov

A similar but more complex system exists in other prokaryotes like Bacillus subtilis, where three proteins (PxpA, PxpB, and PxpC) are required for 5-oxoprolinase activity. nih.gov Inactivation of any of the corresponding genes eliminates the enzyme's function, confirming that it is an oligomeric enzyme composed of three different subunits. nih.gov In contrast, the enzyme purified from rat kidney appears to be a homodimer, where each subunit contains all necessary catalytic functions. nih.gov

Enzyme/ComponentOrganism/SystemFunction in Catabolism
5-Oxo-L-prolinase (OPLA) Eukaryotes (e.g., Rat Kidney)A homodimeric enzyme that catalyzes the ATP-dependent conversion of 5-oxoproline to L-glutamate. nih.govnih.gov
Component A Pseudomonas putidaPossesses 5-oxo-L-proline-dependent ATPase activity. nih.gov
Component B (Coupling Protein) Pseudomonas putidaCouples ATP hydrolysis by Component A to the cleavage of the 5-oxoproline ring. nih.gov
PxpA, PxpB, PxpC Bacillus subtilisThree essential subunits that together constitute the functional 5-oxoprolinase enzyme. nih.gov

Enzymatic Breakdown of the Serylglycine Dipeptide Moiety

Following the removal of the N-terminal pyroglutamic acid by pyroglutamyl peptidases, the resulting dipeptide, L-serylglycine, is subjected to further enzymatic hydrolysis. This breakdown is primarily accomplished by dipeptidases, a class of enzymes that specifically cleave the peptide bond between two amino acids.

While specific studies on the enzymatic breakdown of the serylglycine moiety originating from this compound are not extensively detailed in the available literature, the hydrolysis of the serylglycine dipeptide itself is a recognized biochemical process. The hydrolysis of serylglycine yields its constituent amino acids, L-serine and glycine (B1666218). chegg.comchegg.com

Several peptidases with broad substrate specificity have the potential to hydrolyze the serylglycine dipeptide. For instance, in Escherichia coli, aminopeptidases A, B, and N, as well as dipeptidase D, are known to have broad substrate specificities and are capable of cleaving various dipeptides. nih.gov These enzymes could potentially be involved in the breakdown of serylglycine.

The enzymatic cleavage of the peptide bond in serylglycine is a hydrolysis reaction, where a molecule of water is utilized to break the bond, as illustrated in the following chemical equation:

Generated code

The efficiency of this cleavage can be influenced by the specific dipeptidase involved and the surrounding physiological conditions.

Influence of N-terminal Pyroglutamic Acid on Resistance to Exopeptidase Degradation

The presence of a pyroglutamic acid (pGlu) residue at the N-terminus of a peptide, as seen in this compound, plays a crucial role in its stability by conferring resistance to degradation by most aminopeptidases. nih.gov Aminopeptidases are exopeptidases that sequentially cleave amino acids from the free N-terminus of a peptide. The cyclic structure of pyroglutamic acid, where the N-terminal amino group is part of a lactam ring, effectively blocks the action of these enzymes, which require a free N-terminal amino group for substrate recognition and catalysis.

This protective "cap" significantly increases the half-life of the peptide in biological systems where aminopeptidases are abundant. However, this resistance is not absolute. A specific class of enzymes, known as pyroglutamyl peptidases (PGPs) or pyroglutamyl aminopeptidases, can recognize and cleave the N-terminal pyroglutamyl residue. nih.govnih.gov There are different types of pyroglutamyl peptidases with varying substrate specificities. For instance, PGP I exhibits broad specificity, while PGP II is more specific for smaller peptides like thyrotropin-releasing hormone (TRH). nih.gov

The table below summarizes the key enzymes involved in the degradation of this compound and its intermediate.

Enzyme ClassSpecific Enzyme (Example)SubstrateProductsRole in Degradation
Pyroglutamyl Peptidase Pyroglutamyl Peptidase IThis compoundPyroglutamic acid + L-serylglycineInitiates degradation by removing the N-terminal blocking group.
Dipeptidase Dipeptidase DL-serylglycineL-serine + GlycineCompletes the degradation by cleaving the remaining dipeptide.

Table 1. Enzymes involved in the degradation of this compound.

Biological Roles and Mechanistic Insights of 5 Oxo L Prolyl L Serylglycine

Occurrence and Distribution in Biological Systems

The presence and distribution of 5-Oxo-L-prolyl-L-serylglycine in various biological systems are not well-documented. However, insights can be drawn from its precursor molecule, 5-oxoproline (also known as pyroglutamic acid).

Identification as a Mammalian Metabolite

Direct identification of this compound as a mammalian metabolite is not prominently reported in current research. However, the N-terminal pyroglutamyl (5-oxo-L-prolyl) modification is a known feature of several biologically active peptides and proteins in mammals. thieme-connect.de This modification can occur post-translationally and is known to protect peptides from degradation by aminopeptidases. thieme-connect.de The presence of "capped peptides" with N-terminal pyroglutamyl and C-terminal amide modifications has been identified in mouse and human plasma, suggesting a broader class of such signaling molecules than previously known. nih.gov

Presence and Significance as an Algal Metabolite

There is a lack of specific scientific literature detailing the presence and significance of this compound as an algal metabolite.

Role in Core Metabolic Cycles (e.g., connection to the Glutathione (B108866) Cycle via 5-oxoproline)

A significant connection of this compound to core metabolic cycles lies in its 5-oxoproline component, which is an intermediate in the γ-glutamyl cycle, also known as the glutathione cycle. nih.govnih.gov This cycle is crucial for the synthesis and degradation of glutathione, a major antioxidant in the body. nih.govpnas.org

In this cycle, γ-glutamylcyclotransferase acts on γ-glutamyl amino acids to produce 5-oxoproline and the corresponding amino acid. pnas.org Subsequently, the enzyme 5-oxoprolinase, in an ATP-dependent reaction, converts 5-oxoproline into glutamate. nih.gov Disruptions in this cycle, such as deficiencies in glutathione synthetase or increased demand for glutathione due to oxidative stress (e.g., from acetaminophen (B1664979) toxicity), can lead to an accumulation of 5-oxoproline, resulting in a condition known as 5-oxoprolinuria or pyroglutamic acidosis. nih.govtaylorandfrancis.com The formation of 5-oxoproline is therefore a key metabolic step, and peptides containing this residue may be linked to the dynamics of glutathione metabolism.

Cellular and Molecular Mechanisms of Action

The specific cellular and molecular mechanisms of action for this compound have not been elucidated. However, the broader class of pyroglutamyl peptides is known to interact with various cellular signaling pathways.

Exploration of Receptor Interactions and Ligand Binding Specificity

There is no direct research available on the receptor interactions and ligand binding specificity of this compound. However, many pyroglutamyl-containing peptides are known to be ligands for G protein-coupled receptors (GPCRs). nih.gov For instance, Thyrotropin-releasing hormone (TRH), with the structure pGlu-His-Pro-NH2, is a well-known pyroglutamyl peptide that acts on its specific GPCR. thieme-connect.de Another example is the pyroglutamylated RF-amide peptide (QRFP), which activates the GPCR GPR103 to regulate processes like energy metabolism. nih.gov The N-terminal pyroglutamyl residue is often crucial for the peptide's stability and its ability to bind to its receptor. thieme-connect.de Furthermore, L-pyroglutamic acid itself has been shown to interact with the human sour taste receptor, hPKD2L1. nih.gov

Modulation of Intracellular Signaling Cascades by this compound

Specific studies on how this compound modulates intracellular signaling cascades are currently absent from scientific literature. However, based on the actions of other pyroglutamyl peptides, it is plausible that it could influence second messenger systems. For example, the pyroglutamyl peptide pGlu-His-Gly has been shown to increase the intracellular concentration of cyclic AMP (cAMP) in colonic epithelial cells. nih.gov Peptides are known to be important modulators of intracellular signaling, often by influencing protein-protein interactions within signaling cascades. drugbank.comexlibrisgroup.com

Influence on Cellular Processes (e.g., protein synthesis, cell proliferation, apoptosis)

An extensive search of scientific databases yields no specific studies investigating the direct influence of this compound on fundamental cellular processes. Consequently, there is no available data to report on its effects on protein synthesis, cell proliferation, or apoptosis.

While the N-terminal pyroglutamyl (5-oxo-L-prolyl) modification is common to many peptides with diverse biological activities, and the amino acids serine and glycine (B1666218) are fundamental to countless cellular functions, the specific effects of their combination in this tripeptide have not been characterized. For instance, other pyroglutamyl-containing peptides, such as pGlu-serpinin, have been shown to possess anti-apoptotic properties by protecting cells from oxidative stress-induced death. nih.gov However, it is crucial to emphasize that these findings pertain to a much larger and structurally different peptide and cannot be extrapolated to this compound.

Similarly, other unrelated compounds containing a 5-oxo moiety, like 5-oxo-eicosatetraenoic acid (5-oxo-ETE), have been implicated in cell proliferation and apoptosis through the OXE receptor, but this is a lipid signaling molecule and its actions are not relevant to the peptide . nih.govwikipedia.org

Physiological and Systemic Effects in Preclinical Models

Consistent with the lack of cellular studies, there is a corresponding absence of research into the physiological and systemic effects of this compound in preclinical models.

In Vitro Mechanistic Studies of this compound Activity in Cell Culture Systems

There are currently no published in vitro mechanistic studies focused on the activity of this compound in any cell culture system. The scientific community has not yet reported on the potential receptors, signaling pathways, or molecular targets with which this tripeptide might interact.

Physiological Impact Studies in Animal Models (e.g., organ-specific effects, systemic responses)

A review of the literature reveals no studies conducted in animal models to determine the physiological impact of this compound. Therefore, information regarding its potential organ-specific effects or systemic responses following administration is not available. Research on other neuroactive peptides containing a pyroglutamyl residue, such as 5-oxo-Pro-Arg-Pro, has explored their pharmacokinetics and distribution in rats, but these findings are specific to that particular tripeptide and its distinct amino acid composition. nih.gov

Examination of Potential Immunomodulatory Functions

There is no scientific evidence from dedicated studies to suggest or detail any immunomodulatory functions of this compound. While the single amino acid L-glycine has been shown to possess immunomodulatory and anti-inflammatory properties by acting on inflammatory cells like macrophages, it is not known if these characteristics are retained, altered, or abolished when it is part of the this compound peptide structure. nih.gov

Advanced Analytical Methodologies for 5 Oxo L Prolyl L Serylglycine Research

Sample Preparation Techniques for Complex Biological Matrices

The initial and most critical step in the analysis of 5-Oxo-L-prolyl-L-serylglycine from biological sources is the effective isolation of the analyte from a multitude of interfering substances. The choice of sample preparation technique is paramount to minimize matrix effects, enhance detection sensitivity, and ensure the integrity of the peptide.

Commonly employed techniques include:

Protein Precipitation: This method is often the first step for plasma or serum samples. It involves the addition of organic solvents (e.g., acetonitrile, methanol) or acids (e.g., trichloroacetic acid) to denature and precipitate larger proteins, leaving smaller peptides like this compound in the supernatant for further purification.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for the cleanup and concentration of peptides from complex samples. For a polar tripeptide like this compound, reversed-phase SPE cartridges (e.g., C18) are frequently utilized. The sample is loaded onto the cartridge, interfering salts and highly polar compounds are washed away, and the peptide of interest is then eluted with an organic solvent. Variations like mixed-mode SPE, which combines reversed-phase and ion-exchange properties, can offer enhanced selectivity.

Ultrafiltration: This technique separates molecules based on size by using semi-permeable membranes with specific molecular weight cut-offs (MWCO). For tripeptide analysis, filters that retain large proteins and allow smaller molecules to pass through are selected. This method is particularly useful for urine samples to remove high molecular weight proteins before analysis.

Liquid-Liquid Extraction (LLE): LLE can be employed to partition this compound between two immiscible liquid phases, effectively separating it from interfering compounds with different solubility characteristics. The choice of solvents is critical to ensure efficient extraction of the tripeptide.

An illustrative comparison of common sample preparation techniques is provided in the table below.

Technique Principle Advantages Disadvantages Typical Application for this compound
Protein Precipitation Solubilization and removal of proteinsSimple, fast, and inexpensiveNon-selective, may lead to co-precipitation of analytesInitial cleanup of plasma or serum
Solid-Phase Extraction (SPE) Differential partitioning between a solid and liquid phaseHigh recovery, good concentration factor, can be automatedCan be more time-consuming and expensive than precipitationCleanup and concentration from urine, plasma, and tissue homogenates
Ultrafiltration Size-based separation using a semi-permeable membraneSimple, removes high molecular weight interferencesPotential for membrane adsorption, may not remove small molecule interferencesDeproteination of urine and plasma samples
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phasesCan provide high selectivity with appropriate solvent selectionCan be labor-intensive, may use large volumes of organic solventsTargeted extraction from various biological fluids

High-Resolution Chromatographic Separation Methods (e.g., Liquid Chromatography)

Following sample preparation, high-resolution chromatographic separation is essential to resolve this compound from other closely related peptides and endogenous compounds prior to detection. Liquid chromatography (LC) is the cornerstone of peptide analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common chromatographic technique for peptide separation. It utilizes a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and retention. The separation is based on the hydrophobicity of the analytes.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to RP-HPLC, particularly for very polar compounds that are poorly retained in reversed-phase systems. It employs a polar stationary phase and a mobile phase with a high concentration of organic solvent. HILIC can provide different selectivity compared to RP-HPLC and may be advantageous for the separation of this compound from other polar metabolites.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particle sizes (<2 µm), allowing for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. The use of UHPLC is highly beneficial for the complex mixtures encountered in biological samples.

Mass Spectrometry (MS) Based Quantification and Identification

Mass spectrometry is the definitive technique for the identification and quantification of peptides due to its exceptional sensitivity and specificity. When coupled with liquid chromatography (LC-MS), it provides a powerful tool for the analysis of this compound.

Applications of LC-MS/MS and GC-MS/MS for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the targeted quantification of peptides in biological matrices. In a typical LC-MS/MS workflow, the eluent from the LC column is introduced into the mass spectrometer's ion source, where the peptide is ionized, most commonly by electrospray ionization (ESI). The precursor ion corresponding to the molecular weight of this compound is then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a very high degree of specificity and allows for accurate quantification even at very low concentrations.

A study on the cyclization of glutamine and glutamic acid to pyroglutamic acid during LC-MS analysis highlights a crucial consideration for the analysis of this compound. The 5-oxo-prolyl residue is a cyclized form of glutamic acid, and care must be taken to ensure that the detected peptide is endogenous and not an artifact of the analytical process.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): While less common for peptides due to their low volatility, GC-MS/MS can be used after a derivatization step. Derivatization is a chemical modification that increases the volatility and thermal stability of the analyte. For a tripeptide like this compound, this would involve reacting the polar functional groups (carboxyl, hydroxyl, and amine groups) to make them amenable to GC analysis. This approach can offer very high chromatographic resolution but adds complexity due to the derivatization step.

The table below summarizes typical parameters for the MS/MS analysis of a tripeptide.

Parameter LC-MS/MS GC-MS/MS
Ionization Mode Electrospray Ionization (ESI), positive or negative ion modeElectron Ionization (EI) or Chemical Ionization (CI) after derivatization
Mass Analyzer Triple Quadrupole (QqQ), Ion Trap, Orbitrap, Time-of-Flight (TOF)Triple Quadrupole (QqQ), Ion Trap
Scan Mode Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)
Precursor Ion (Example) [M+H]+ or [M-H]-Molecular ion of the derivatized peptide
Product Ions (Example) b- and y-type fragment ionsFragment ions characteristic of the derivatized peptide

Peptidomic Approaches for Identification in Biological Samples

Peptidomics is the large-scale study of peptides in a biological system. Instead of targeting a single peptide, peptidomic approaches aim to identify and quantify the entire "peptidome" of a sample. High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or TOF instruments, is typically used in these studies. The high mass accuracy of these instruments allows for the confident identification of peptides, including this compound, from complex mixtures without the need for prior knowledge of their presence. The identification is typically achieved by matching the accurate mass and fragmentation pattern of the detected peptide to a database.

Complementary Spectroscopic and Electrochemical Detection Techniques

While mass spectrometry is the most powerful tool for the analysis of this compound, other detection techniques can provide complementary information.

Spectroscopic Detection: UV-Vis spectroscopy is a common detection method used in HPLC. Peptides absorb UV light due to the presence of peptide bonds (around 210-220 nm) and aromatic amino acid residues (around 280 nm). Since this compound lacks an aromatic residue, detection would be most effective at lower wavelengths. While not as specific as MS, UV detection can be useful for monitoring the purification process and for quantification when the sample is relatively clean.

Electrochemical Detection: Electrochemical detectors can offer high sensitivity for electroactive compounds. While this compound is not inherently electroactive, it can be detected after derivatization with an electroactive tag or by forming a complex with a metal ion, such as copper(II), which can then be detected electrochemically. This approach can be particularly useful when coupled with capillary electrophoresis.

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